2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic Acid
Overview
Description
2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic Acid is a useful research compound. Its molecular formula is C17H12ClNO3 and its molecular weight is 313.7 g/mol. The purity is usually 95%.
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Scientific Research Applications
Protonation Sites and Substituent Effects on Indoles
Research on indoles and benzoylindoles, such as indomethacine and acemethacine, focuses on the effects of substituents on protonation sites in acidic media. These studies are crucial for understanding the chemical behavior of indole derivatives under different conditions, which can be applied in drug design and synthesis. The examination of various benzoylindoles' dissociation constants in concentrated perchloric acid sheds light on the basicity changes induced by benzoyl group substitution, which is relevant for compounds with similar structures (Hoyuelos et al., 2005).
Photolysis and Photochemical Transformations
The study of light-triggered chemical reactions in indole derivatives, such as the elimination of CO2 and absorption of O2 during the photolysis of caged benzoic acids, offers insights into novel photochemical applications. These transformations demonstrate the potential of indole-based compounds in developing light-responsive materials or chemical processes (Lin & Abe, 2021).
Novel Synthetic Routes and Derivatives
Indole derivatives undergo diverse chemical reactions to form novel compounds with potential biological activities. For instance, the three-component, intramolecular Ugi reaction utilizing indole derivatives highlights synthetic versatility, leading to the formation of unique indoloketopiperazine derivatives with possible pharmacological applications (Ghandi, Zarezadeh, & Taheri, 2012).
Molecular Structure and Biological Activity
The synthesis and study of indole-based compounds with modifications at specific positions on the indole nucleus can lead to substances with significant biological activities, such as antimicrobial, antifungal, or anti-inflammatory properties. These activities are often correlated with the molecular structure, demonstrating the importance of structural modifications in enhancing biological efficacy (Muralikrishna et al., 2014).
Properties
IUPAC Name |
2-(2-benzoyl-6-chloro-1H-indol-3-yl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClNO3/c18-11-6-7-12-13(9-15(20)21)16(19-14(12)8-11)17(22)10-4-2-1-3-5-10/h1-8,19H,9H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQRJGLVSBRTHME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C3=C(N2)C=C(C=C3)Cl)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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